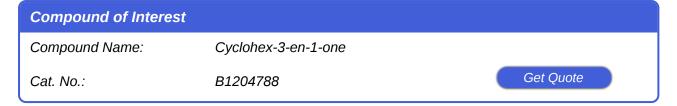


Physical and chemical properties of Cyclohex-3en-1-one

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Cyclohex-3-en-1-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-3-en-1-one, a cyclic enone, is a versatile and valuable building block in organic synthesis. Its chemical structure, featuring both a ketone functional group and a non-conjugated carbon-carbon double bond, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of **Cyclohex-3-en-1-one**, detailed experimental protocols for its synthesis and key reactions, and logical diagrams to illustrate these chemical processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physical and Chemical Properties

Cyclohex-3-en-1-one is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the tables below. The non-conjugated nature of the double bond and carbonyl group in **Cyclohex-3-en-1-one** leads to distinct reactivity compared to its conjugated isomer, Cyclohex-2-en-1-one.[1]



Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ O	[1][2][3][4]
Molecular Weight	96.13 g/mol	[1][2][3]
Boiling Point	~170 °C (estimated)	[5]
Density	0.9620 g/cm³ (estimated)	[5]
Refractive Index	1.4842 (estimated)	[5]
CAS Number	4096-34-8	[1][2][3][4]

Chemical Properties

Property	Description	Source
IUPAC Name	cyclohex-3-en-1-one	[2][3][4]
Synonyms	3-Cyclohexen-1-one	[2][3][4]
Reactivity	Possesses two primary reactive sites: the electrophilic carbonyl carbon and the nucleophilic C=C double bond. [1]	
Isomerization	Can be isomerized to the more thermodynamically stable α,β-unsaturated ketone, Cyclohex-2-en-1-one, particularly under basic or acidic conditions.[1][6]	

Synthesis of Cyclohex-3-en-1-one

The most common and effective method for the synthesis of **Cyclohex-3-en-1-one** is the Birch reduction of anisole (methoxybenzene), followed by acidic hydrolysis of the resulting enol ether. [1]



Experimental Protocol: Birch Reduction of Anisole

Materials:

- Anisole
- Liquid ammonia
- Sodium or Lithium metal
- Anhydrous ethanol or tert-butanol
- Anhydrous diethyl ether
- Aqueous solution of hydrochloric acid (HCl)

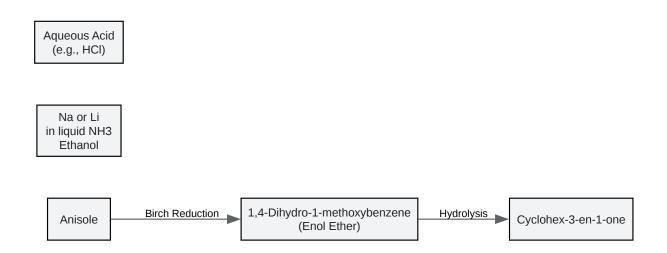
Procedure:

- Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and an addition funnel.
- Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of liquid ammonia.
- Carefully add small pieces of sodium or lithium metal to the stirred liquid ammonia until a
 persistent deep blue color is observed, indicating the formation of solvated electrons.
- A solution of anisole in anhydrous ethanol or tert-butanol is then added dropwise from the addition funnel.
- After the addition is complete, the reaction is stirred for a designated period.
- The reaction is quenched by the addition of a proton source, typically an alcohol.
- The ammonia is allowed to evaporate.
- The residue is dissolved in diethyl ether and subjected to acidic hydrolysis with a dilute aqueous solution of HCl to convert the intermediate enol ether to **Cyclohex-3-en-1-one**.



• The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Diagram of Synthesis Workflow



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Caption: Synthesis of **Cyclohex-3-en-1-one** via Birch Reduction.

Key Chemical Reactions

Cyclohex-3-en-1-one undergoes a variety of chemical reactions at its two functional groups, making it a versatile intermediate in organic synthesis.

Isomerization to Cyclohex-2-en-1-one

Under basic or acidic conditions, the double bond in **Cyclohex-3-en-1-one** readily migrates to form the more thermodynamically stable conjugated isomer, Cyclohex-2-en-1-one.[1][6] This isomerization is a key transformation as it opens up pathways for conjugate addition reactions.

Experimental Protocol: Base-Catalyzed Isomerization

Materials:

Cyclohex-3-en-1-one

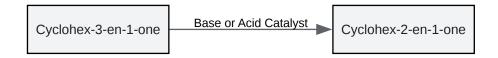


- A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- A suitable solvent like ethanol or methanol

Procedure:

- Dissolve **Cyclohex-3-en-1-one** in the chosen alcoholic solvent in a round-bottom flask.
- Add a catalytic amount of the base to the solution.
- The reaction mixture is typically stirred at room temperature. The progress of the isomerization can be monitored by techniques such as TLC or GC.
- Upon completion, the reaction is neutralized with a dilute acid.
- The product is then extracted with an organic solvent, and the solvent is removed to yield Cyclohex-2-en-1-one.

Diagram of Isomerization



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Caption: Isomerization of Cyclohex-3-en-1-one.

Reactions at the Carbonyl Group: Grignard Reaction

The carbonyl group of **Cyclohex-3-en-1-one** can undergo nucleophilic addition with organometallic reagents such as Grignard reagents. This reaction typically results in 1,2-addition to the carbonyl carbon, forming a tertiary alcohol.[1]

Experimental Protocol: Grignard Reaction

Materials:

Cyclohex-3-en-1-one



- A Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
- Anhydrous diethyl ether or THF as a solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Cyclohex-3-en-1-one in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- The Grignard reagent is added dropwise to the stirred solution.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
- The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the tertiary alcohol.

Reactions at the Double Bond: Diels-Alder Reaction

The carbon-carbon double bond in **Cyclohex-3-en-1-one** can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a bicyclic adduct. This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems with high stereocontrol.[1]

Experimental Protocol: Diels-Alder Reaction

Materials:

- Cyclohex-3-en-1-one (dienophile)
- A suitable diene (e.g., 1,3-butadiene or cyclopentadiene)
- · A solvent such as toluene or xylene



 The reaction may be run neat or with a Lewis acid catalyst to enhance reactivity and selectivity.

Procedure:

- In a reaction vessel, combine Cyclohex-3-en-1-one and the diene in the chosen solvent (or neat).
- If a catalyst is used, it is added at this stage.
- The reaction mixture is heated to the required temperature (often under reflux) and stirred for a period of time, with the progress monitored by TLC or GC.
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by crystallization or column chromatography.

Reactions of the Isomer: Michael Addition to Cyclohex-2-en-1-one

Once isomerized to Cyclohex-2-en-1-one, the molecule becomes an excellent Michael acceptor. It can undergo conjugate addition (1,4-addition) with a wide range of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols.[1][7] This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds at the β -position to the carbonyl group.

Experimental Protocol: Michael Addition with a Gilman Reagent

Materials:

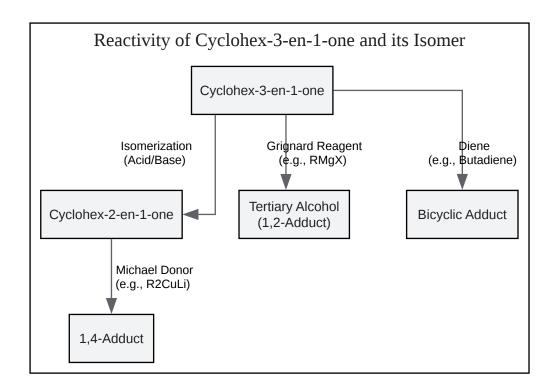
- Cyclohex-2-en-1-one
- A Gilman reagent (e.g., lithium dimethylcuprate, Li(CH₃)₂Cu)
- · Anhydrous diethyl ether or THF as a solvent
- Saturated agueous ammonium chloride (NH₄Cl) solution for guenching



Procedure:

- The Gilman reagent is typically prepared in situ by reacting an organolithium reagent with a copper(I) salt.
- In a separate flask under an inert atmosphere, Cyclohex-2-en-1-one is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C).
- The freshly prepared Gilman reagent is then added slowly to the solution of the enone.
- The reaction is stirred at low temperature for a specific duration.
- The reaction is quenched with saturated aqueous ammonium chloride solution.
- After workup, including extraction and purification, the 1,4-adduct is obtained.

Diagram of Key Reactions



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Caption: Key reactions of **Cyclohex-3-en-1-one** and its isomer.



Conclusion

Cyclohex-3-en-1-one is a molecule of significant interest in organic synthesis due to its dual functionality. The ability to selectively target the carbonyl group, the non-conjugated double bond, or to first isomerize to the conjugated system, provides chemists with a powerful and flexible tool for the construction of complex molecular architectures. The synthetic and reaction protocols detailed in this guide, along with the illustrative diagrams, offer a solid foundation for the effective utilization of this versatile chemical intermediate in research and development.

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